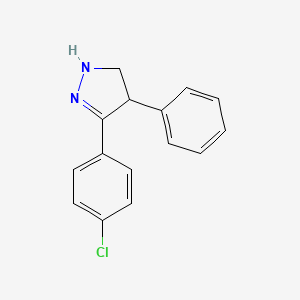

3-(4-chlorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4-chlorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2/c16-13-8-6-12(7-9-13)15-14(10-17-18-15)11-4-2-1-3-5-11/h1-9,14,17H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKLKZKAMWPQZLM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=NN1)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701223264 |

Source

|

| Record name | 3-(4-Chlorophenyl)-4,5-dihydro-4-phenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701223264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59074-26-9 |

Source

|

| Record name | 3-(4-Chlorophenyl)-4,5-dihydro-4-phenyl-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59074-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Chlorophenyl)-4,5-dihydro-4-phenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701223264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrazole, 3-(4-chlorophenyl)-4,5-dihydro-4-phenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-(4-chlorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazole

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the pyrazoline derivative, 3-(4-chlorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazole. Pyrazoline scaffolds are of significant interest in medicinal chemistry due to their wide range of pharmacological activities.[1][2][3] This document details a reliable synthetic route via a two-step process involving a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization reaction with hydrazine hydrate. Furthermore, it outlines the essential analytical techniques for the structural elucidation and characterization of the target compound. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of Pyrazole Derivatives

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are considered an important pharmacologically active scaffold.[2] The pyrazole ring is a prominent structural motif found in numerous pharmaceutically active compounds, including celecoxib (an anti-inflammatory drug), rimonabant (an anti-obesity drug), and various agents with anticancer, antimicrobial, and antiviral properties.[4] The diverse biological activities of pyrazole derivatives are attributed to their unique chemical structure, which allows for various substitutions and modifications to modulate their pharmacological profiles.[3][5] The dihydro version of pyrazole, pyrazoline, also exhibits a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer effects.[1][6]

The target molecule of this guide, this compound, incorporates a chlorophenyl group, a common substituent in medicinal chemistry known to enhance lipophilicity and potentially influence biological activity. The phenyl group at the 4-position further contributes to the structural complexity and potential for diverse biological interactions.

Synthetic Pathway: A Two-Step Approach

The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the synthesis of a chalcone intermediate via a Claisen-Schmidt condensation, followed by a cyclization reaction with hydrazine hydrate to form the desired pyrazoline ring.

Step 1: Synthesis of (E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one (Chalcone Intermediate)

The initial step is the base-catalyzed Claisen-Schmidt condensation between 4'-chloroacetophenone and benzaldehyde.[7][8] This reaction forms the α,β-unsaturated ketone, commonly known as a chalcone, which serves as the precursor for the pyrazoline synthesis.

Reaction Mechanism: The reaction proceeds via an aldol condensation mechanism. The hydroxide base abstracts an acidic α-hydrogen from 4'-chloroacetophenone to form an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. The resulting aldol addition product readily undergoes dehydration to yield the more stable, conjugated chalcone.

Experimental Protocol:

-

To a solution of 4'-chloroacetophenone (1 equivalent) in ethanol, add benzaldehyde (1 equivalent).

-

Slowly add an aqueous solution of sodium hydroxide (e.g., 30% w/v) to the mixture while stirring at room temperature.[9]

-

Continue stirring the reaction mixture at room temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude chalcone.

-

Filter the solid product, wash with cold water until the washings are neutral, and dry.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure (E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one.

Step 2: Synthesis of this compound

The second step involves the cyclization of the synthesized chalcone with hydrazine hydrate to form the 4,5-dihydropyrazole (pyrazoline) ring.[6][9][10]

Reaction Mechanism: The reaction proceeds through a nucleophilic addition of hydrazine to the β-carbon of the α,β-unsaturated carbonyl system of the chalcone, followed by an intramolecular cyclization and dehydration to form the stable five-membered pyrazoline ring.

Experimental Protocol:

-

Dissolve the synthesized chalcone (1 equivalent) in a suitable solvent, such as ethanol.

-

Add hydrazine hydrate (an excess, typically 2-3 equivalents) to the solution.

-

The reaction can be carried out under neutral, acidic, or basic conditions. For this specific synthesis, refluxing in ethanol is a common method.[9]

-

Reflux the reaction mixture for several hours and monitor its progress using TLC.

-

After completion, cool the reaction mixture to room temperature, which may cause the product to precipitate.

-

If precipitation occurs, filter the solid, wash with a small amount of cold ethanol, and dry.

-

If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography.

Characterization of this compound

Thorough characterization is crucial to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Spectroscopic Analysis

| Technique | Expected Observations |

| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the pyrazoline ring protons (H-4 and H-5) as double doublets or multiplets in the upfield region. The aromatic protons will appear as multiplets in the downfield region. The NH proton of the pyrazoline ring may appear as a broad singlet. |

| ¹³C NMR | The carbon NMR spectrum will show distinct signals for the carbons of the pyrazoline ring and the aromatic rings. The chemical shifts of the C-3, C-4, and C-5 carbons of the pyrazoline ring are characteristic. |

| FT-IR | The infrared spectrum should show the absence of the C=O stretching vibration from the chalcone precursor. Key peaks to observe include N-H stretching, C=N stretching of the pyrazoline ring, and C-H stretching of the aromatic and aliphatic protons. |

| Mass Spec. | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the target compound (C₁₅H₁₃ClN₂), confirming its successful synthesis. |

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₃ClN₂ | PubChem |

| Molecular Weight | 256.73 g/mol | [11] |

| CAS Number | 59074-26-9 | [12] |

Visualization of the Synthetic Workflow

The following diagram illustrates the two-step synthesis of this compound.

Caption: Synthetic pathway for this compound.

Conclusion

This technical guide has outlined a robust and well-established method for the synthesis of this compound. The two-step synthesis, involving a Claisen-Schmidt condensation followed by cyclization with hydrazine hydrate, is an efficient route to obtain this pyrazoline derivative. The detailed characterization protocols using modern spectroscopic techniques are essential for verifying the structure and purity of the final compound. The information provided herein serves as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for potential applications in drug discovery and development.

References

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). MDPI. Retrieved from [Link]

- Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). International Journal of Pharmaceutical and Bio-Medical Science, 4(2), 1-15.

- Faria, J. V., et al. (2017).

- Naim, M. J., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Medicinal Chemistry, 6(7), 494-511.

- Kumar, V., et al. (2019). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences and Research, 10(5), 2132-2146.

-

Synthesis and Characterization of Chalcones and Pyrazolines derived from Substituted Aryl ether. (n.d.). CORE. Retrieved from [Link]

-

Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

- Asiri, A. M., et al. (2011). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules, 16(7), 5700-5711.

- Wahyuningsih, S. P. A., et al. (2021). SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS. ALCHEMY Jurnal Penelitian Kimia, 17(2), 163-173.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 1H-Pyrazole, 3-(4-chlorophenyl)-4,5-dihydro-1-phenyl-. Retrieved from [Link]

-

PubChem. (n.d.). 3-(4-Chlorophenyl)-4,5-dihydro-1,5-diphenyl-1H-pyrazole. Retrieved from [Link]

-

Capot Chemical. (n.d.). This compound. Retrieved from [Link]

-

Synthesis and evaluation of chalcone derivatives for its alpha amylase inhibitory activity. (2014). Trade Science Inc. Retrieved from [Link]

-

SYNTHESIS OF CHALCONES. (n.d.). JETIR. Retrieved from [Link]

Sources

- 1. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]

- 2. Academic Strive | Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review [academicstrive.com]

- 3. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 6. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. tsijournals.com [tsijournals.com]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. ojs.ummada.ac.id [ojs.ummada.ac.id]

- 11. capotchem.com [capotchem.com]

- 12. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(4-chlorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazole

This technical guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 3-(4-chlorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazole. Designed for researchers, scientists, and professionals in drug development, this document delves into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on elucidating the structural features of the molecule through the application of these powerful analytical techniques.

Introduction to this compound

Pyrazoline derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The precise characterization of these molecules is paramount for understanding their structure-activity relationships and ensuring their purity and identity. This compound, with the chemical formula C₁₅H₁₃ClN₂, is a member of this family.[5] Its structural elucidation relies heavily on modern spectroscopic methods.

This guide will provide a detailed examination of the expected ¹H NMR, ¹³C NMR, IR, and MS data for this compound, drawing upon established principles and data from analogous structures.

Molecular Structure and Key Features

A clear understanding of the molecular structure is essential before delving into the spectroscopic data. The structure of this compound features a five-membered dihydropyrazole ring, substituted with a 4-chlorophenyl group at position 3 and a phenyl group at position 4.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: Unraveling the Proton Environment

The ¹H NMR spectrum of this pyrazoline derivative is expected to exhibit characteristic signals for the aromatic protons and a distinct pattern for the protons on the chiral pyrazoline ring. The three protons on the C4 and C5 carbons of the pyrazoline ring form a classic ABX spin system, which is a hallmark of such structures.[6]

Expected ¹H NMR Data:

| Proton Assignment | Multiplicity | Expected Chemical Shift (δ, ppm) | Key Correlations |

| H-4 (CH) | Doublet of doublets (dd) | ~ 4.8 - 5.2 | Coupled to H-5a and H-5b |

| H-5a (CH₂) | Doublet of doublets (dd) | ~ 3.6 - 4.0 | Geminal coupling with H-5b, vicinal coupling with H-4 |

| H-5b (CH₂) | Doublet of doublets (dd) | ~ 3.0 - 3.4 | Geminal coupling with H-5a, vicinal coupling with H-4 |

| Aromatic Protons | Multiplet (m) | ~ 6.8 - 7.8 | Signals from the 4-chlorophenyl and phenyl rings |

| NH | Broad singlet (br s) | Variable | May exchange with D₂O |

Interpretation of the ¹H NMR Spectrum:

-

The ABX System: The diastereotopic protons at C5 (H-5a and H-5b) and the proton at C4 (H-4) are all chemically and magnetically non-equivalent. This gives rise to a complex splitting pattern known as an ABX system. The H-4 proton will appear as a doublet of doublets due to its coupling with both H-5a and H-5b. Similarly, H-5a and H-5b will each appear as a doublet of doublets, resulting from their geminal coupling to each other and their respective vicinal couplings to H-4.[1][7]

-

Aromatic Region: The protons of the 4-chlorophenyl and the phenyl groups will resonate in the downfield region of the spectrum. The para-substituted 4-chlorophenyl group is expected to show two doublets, while the monosubstituted phenyl group will give rise to a more complex multiplet.

-

NH Proton: The proton attached to the nitrogen atom (N-1) will likely appear as a broad singlet. Its chemical shift can be highly variable depending on the solvent, concentration, and temperature. This signal will disappear upon the addition of a drop of D₂O to the NMR tube due to proton exchange.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides information about the number of unique carbon atoms in the molecule.

Expected ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=N (C-3) | ~ 150 - 155 |

| Aromatic Carbons | ~ 110 - 145 |

| CH (C-4) | ~ 40 - 45 |

| CH₂ (C-5) | ~ 55 - 65 |

Interpretation of the ¹³C NMR Spectrum:

-

Iminyl Carbon: The most downfield carbon signal (excluding the aromatic region) is attributed to the C=N carbon (C-3) of the pyrazoline ring, typically appearing in the 150-155 ppm range.[6]

-

Aromatic Carbons: The aromatic carbons of both the 4-chlorophenyl and phenyl rings will resonate in the typical aromatic region. The carbon attached to the chlorine atom will have a distinct chemical shift due to the electronegativity of the halogen.

-

Aliphatic Carbons: The two aliphatic carbons of the pyrazoline ring, C-4 and C-5, will appear in the upfield region of the spectrum. The CH carbon (C-4) is expected to be around 40-45 ppm, while the CH₂ carbon (C-5) will be further downfield, around 55-65 ppm.[6][7]

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for N-H, C-H, C=N, and C-Cl bonds.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| C=N Stretch (Imine) | 1590 - 1625 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |

| C-Cl Stretch | 700 - 800 | Strong |

Interpretation of the IR Spectrum:

-

N-H Stretching: A medium intensity band in the region of 3300-3500 cm⁻¹ is indicative of the N-H stretching vibration of the pyrazoline ring.

-

C=N Stretching: A strong absorption band around 1590-1625 cm⁻¹ is a key diagnostic peak for the C=N (imine) bond within the pyrazoline ring.[2]

-

Aromatic and Aliphatic C-H Stretching: The bands above 3000 cm⁻¹ correspond to the C-H stretching vibrations of the aromatic rings, while those below 3000 cm⁻¹ are due to the aliphatic C-H bonds of the pyrazoline ring.

-

C-Cl Stretching: A strong band in the fingerprint region, typically between 700 and 800 cm⁻¹, can be attributed to the C-Cl stretching vibration of the 4-chlorophenyl group.[1]

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Expected Mass Spectral Data:

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Given the molecular formula C₁₅H₁₃ClN₂, the expected monoisotopic mass is approximately 256.08 g/mol .[5][8]

-

Isotope Peak (M+2): Due to the presence of a chlorine atom, a characteristic isotope peak at M+2 with an intensity of about one-third of the molecular ion peak is expected. This is a definitive indicator of the presence of one chlorine atom.

-

Fragmentation Pattern: The fragmentation of pyrazoline derivatives often involves the cleavage of the heterocyclic ring. Common fragmentation pathways could include the loss of the phenyl group, the chlorophenyl group, or smaller fragments from the pyrazoline ring.

Illustrative Fragmentation Workflow:

Caption: Proposed mass spectrometry fragmentation of the target molecule.

Experimental Protocols

To obtain high-quality spectroscopic data, the following standard experimental procedures are recommended:

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Apply a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A higher number of scans will be required compared to ¹H NMR.

-

IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the sample over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range that includes the expected molecular weight (e.g., 50 to 500 m/z).

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a self-validating system for the structural confirmation of this compound. The characteristic ABX spin system in the ¹H NMR, the specific chemical shifts in the ¹³C NMR, the key functional group vibrations in the IR spectrum, and the molecular ion with its isotopic pattern in the mass spectrum collectively offer unambiguous evidence for the proposed structure. This guide serves as a valuable resource for scientists engaged in the synthesis and characterization of novel pyrazoline derivatives, enabling them to interpret their spectroscopic data with confidence and accuracy.

References

- 1. eresearchco.com [eresearchco.com]

- 2. jocpr.com [jocpr.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound | CAS 59074-26-9 [matrix-fine-chemicals.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. 2-pyrazoline derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-(4-Chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole | C15H13ClN2 | CID 620572 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(4-chlorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazole: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties, a detailed synthesis protocol, and characterization methodologies for the pyrazoline derivative, 3-(4-chlorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazole. This document is intended to serve as a valuable resource for researchers and scientists in the fields of medicinal chemistry and drug development, offering insights into the synthesis and analysis of this class of compounds.

Core Molecular Attributes

Chemical Identity:

| Attribute | Value |

| IUPAC Name | This compound |

| CAS Number | 59074-26-9[1][2] |

| Molecular Formula | C₁₅H₁₃ClN₂[2] |

| Molecular Weight | 256.73 g/mol [3][2] |

| Canonical SMILES | C1(C(C(=NN1)C2=CC=C(C=C2)Cl)C3=CC=CC=C3) |

| InChI Key | FBWKCZBSQZCRPW-UHFFFAOYSA-N |

Structural Representation:

Caption: Molecular Structure of this compound

Synthesis Protocol: A Generalized Approach

The synthesis of 3,4-disubstituted pyrazolines is typically achieved through the cyclization of an α,β-unsaturated ketone (chalcone) with a hydrazine derivative. This robust and widely applicable method allows for the introduction of various substituents on the pyrazoline ring.

Reaction Scheme:

Caption: General synthesis scheme for 3,4-disubstituted pyrazolines.

Step-by-Step Methodology:

This protocol is a generalized procedure based on established methods for the synthesis of analogous 3,4-diarylpyrazolines.[4][5][6]

-

Chalcone Synthesis:

-

To a stirred solution of 4-chloroacetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol, an aqueous solution of sodium hydroxide is added dropwise at room temperature.

-

The reaction mixture is stirred for several hours until the formation of a precipitate is observed.

-

The precipitate, the corresponding chalcone (1-(4-chlorophenyl)-2-phenylprop-2-en-1-one), is filtered, washed with water until neutral, and dried. Recrystallization from a suitable solvent like ethanol can be performed for purification.

-

-

Pyrazoline Formation:

-

The synthesized chalcone (1 equivalent) is dissolved in a suitable solvent such as ethanol or acetic acid.

-

Hydrazine hydrate (a slight excess, e.g., 1.2 equivalents) is added to the solution.

-

The reaction mixture is refluxed for several hours, with the progress monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the mixture is cooled to room temperature, and the resulting precipitate is filtered.

-

The crude product is washed with cold ethanol and dried. Further purification can be achieved by recrystallization from an appropriate solvent.

-

Physicochemical Properties

While specific experimental data for this compound is not extensively reported in the literature, the following properties can be anticipated based on its structure and data from commercial suppliers.

| Property | Value/Information | Source |

| Physical Form | Solid | [1] |

| Purity | ≥95% (as commercially available) | [2] |

| Storage Conditions | Store at 2-8°C, sealed in a dry environment. | [1][7] |

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The expected spectral data are outlined below, based on the analysis of similar pyrazoline structures.[8][9]

4.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to exhibit characteristic signals for the protons of the pyrazoline ring and the aromatic substituents. The diastereotopic protons at the C5 position and the proton at the C4 position typically show a distinct splitting pattern (AMX or ABX system).

4.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of distinct carbon environments in the molecule. Key signals to identify include those of the pyrazoline ring carbons (C3, C4, and C5) and the carbons of the aromatic rings.

4.3. Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. The expected molecular ion peak [M]+ would be observed at m/z 256.73.

4.4. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include N-H stretching, C=N stretching of the pyrazoline ring, and C-H and C=C stretching of the aromatic rings.

Potential Biological Activities and Research Applications

While the specific biological profile of this compound is not extensively documented, the pyrazoline scaffold is a well-known pharmacophore present in numerous compounds with a wide range of biological activities. Research on structurally related 3,4-diarylpyrazolines has highlighted their potential in several therapeutic areas.

-

Cannabinoid Receptor Antagonism: Several studies have reported the synthesis and evaluation of 3,4-diarylpyrazolines as potent and selective CB1 cannabinoid receptor antagonists.[4][5][6] These compounds have potential applications in the treatment of obesity and related metabolic disorders.

-

Anticancer Activity: The pyrazoline nucleus is a common feature in many compounds exhibiting cytotoxic effects against various cancer cell lines.[9][10] The substitution pattern on the aromatic rings plays a crucial role in modulating the anticancer potency.

-

Antimicrobial and Other Activities: Pyrazoline derivatives have also been investigated for their antibacterial, antifungal, anti-inflammatory, and antidepressant properties.[8]

The subject compound, with its specific substitution pattern, represents a valuable candidate for further investigation into these and other potential biological activities.

Experimental Workflows and Characterization

Workflow for Synthesis and Characterization:

Caption: A typical experimental workflow for the synthesis and characterization of pyrazoline derivatives.

Conclusion

This compound is a pyrazoline derivative with significant potential for further research in medicinal chemistry and drug discovery. This guide provides a foundational understanding of its synthesis, and characterization, drawing upon established methodologies for this class of compounds. The versatile pyrazoline scaffold, coupled with the specific aryl substitutions of this molecule, warrants further investigation into its biological properties and potential therapeutic applications.

References

- 1. This compound | 59074-26-9 [sigmaaldrich.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | CAS 59074-26-9 [matrix-fine-chemicals.com]

- 4. Synthesis, biological properties, and molecular modeling investigations of novel 3,4-diarylpyrazolines as potent and selective CB(1) cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 3,4-Diarylpyrazoline Series of Compounds as Potent, Nonbrain Penetrant Antagonists of Cannabinoid-1 (CB1R) Receptor with Reduced Lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. achmem.com [achmem.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis, biological evaluation of 3,5-diaryl-4,5-dihydro-1H-pyrazole carbaldehydes as non-purine xanthine oxidase inhibitors: Tracing the anticancer mechanism via xanthine oxidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

A Methodological Guide to the Crystal Structure Analysis of 3-(4-chlorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazole

Foreword: The Imperative of Structural Clarity in Modern Drug Discovery

In the landscape of medicinal chemistry, the pyrazole and its dihydro derivative, pyrazoline, represent privileged scaffolds.[1][2][3] Their versatile chemical nature and broad spectrum of pharmacological activities—ranging from anti-inflammatory to anticancer and antimicrobial—make them foundational components in the design of novel therapeutics.[2][4][5] As researchers and drug development professionals, our ability to rationally design potent and selective drug candidates hinges on a precise understanding of their three-dimensional atomic arrangement.

This guide provides an in-depth, technical walkthrough of the single-crystal X-ray diffraction (XRD) analysis of a representative pyrazoline derivative, 3-(4-chlorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazole. While the crystallographic data presented herein is illustrative, based on common findings for this class of compounds, the methodology is universal. It is designed to equip researchers with the foundational knowledge to move from a synthesized compound to a fully refined crystal structure, a critical step for structure-based drug design, understanding intermolecular interactions, and securing intellectual property.

The core principle of this guide is not merely to list protocols but to illuminate the causality behind each step. By understanding why a particular technique is chosen or a specific parameter is critical, the scientist is empowered to troubleshoot, adapt, and ultimately, succeed in elucidating the atomic secrets held within a crystal.

Part 1: From Synthesis to Single Crystal: The Preparative Phase

The journey to a crystal structure begins long before the diffractometer. The quality of the final structural model is inextricably linked to the purity of the initial compound and the success of its crystallization.

Synthesis of this compound

The most common and efficient route to this class of pyrazolines is a two-step process involving a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclocondensation reaction with hydrazine hydrate.

Protocol 1: Two-Step Synthesis

-

Step A: Synthesis of (E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one (Chalcone Intermediate)

-

To a stirred solution of 4-chloroacetophenone (1 mmol) and benzaldehyde (1 mmol) in ethanol (15 mL), add a 10% aqueous solution of sodium hydroxide (NaOH) dropwise at room temperature.

-

Rationale: The basic medium facilitates the deprotonation of the α-carbon of the acetophenone, creating a nucleophilic enolate which then attacks the electrophilic carbonyl carbon of the benzaldehyde.

-

Continue stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute hydrochloric acid (HCl) to precipitate the chalcone.

-

Filter the solid product, wash thoroughly with cold water to remove impurities, and recrystallize from ethanol to yield the pure chalcone.

-

-

Step B: Cyclization to form this compound

-

Dissolve the purified chalcone (1 mmol) in glacial acetic acid (20 mL).

-

Add hydrazine hydrate (1.2 mmol).

-

Rationale: Acetic acid serves as both the solvent and a catalyst for the reaction. The hydrazine undergoes a nucleophilic attack on the β-carbon of the chalcone's α,β-unsaturated system, followed by an intramolecular cyclization and dehydration to form the stable five-membered dihydropyrazole ring.

-

Reflux the mixture for 6-8 hours, again monitoring by TLC.

-

After cooling, pour the reaction mixture into ice-cold water.

-

Filter the resulting precipitate, wash with water, and dry. The crude product should be purified by column chromatography (silica gel, using a hexane-ethyl acetate gradient) to achieve the high purity (>99%) required for crystallization.

-

The Art and Science of Crystallization

Obtaining diffraction-quality single crystals is often the most challenging step in small molecule crystallography.[6][7] The goal is to encourage slow, ordered growth from a supersaturated solution, avoiding rapid precipitation which leads to amorphous solids or poorly ordered microcrystals.

Protocol 2: Growing Diffraction-Quality Crystals

-

Solvent Screening (The Foundational Choice):

-

Test the solubility of the purified compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, chloroform, and mixtures thereof). An ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble upon heating.

-

-

Slow Evaporation (The Simplest Method):

-

Prepare a nearly saturated solution of the compound in a suitable solvent in a small vial.

-

Cover the vial with a cap or parafilm containing a few pinholes.

-

Rationale: The pinholes allow the solvent to evaporate very slowly over several days or weeks. As the solvent volume decreases, the solution becomes supersaturated, promoting the nucleation and gradual growth of crystals.

-

Place the vial in a vibration-free environment and observe periodically.

-

-

Solvent Layering/Vapor Diffusion (For Enhanced Control):

-

Method: Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble, e.g., dichloromethane). In a larger, sealed container, place this solution along with a larger volume of a "poor" solvent (in which the compound is insoluble but miscible with the good solvent, e.g., hexane).

-

Rationale: The poor solvent's vapor will slowly diffuse into the good solvent. This gradually decreases the solubility of the compound in the mixture, inducing slow crystallization. This method provides finer control over the rate of supersaturation compared to simple evaporation.[8]

-

Part 2: The X-ray Diffraction Experiment: A Workflow

Once a suitable crystal (ideally >0.1 mm in all dimensions, with sharp edges and no visible fractures) is obtained, the process of data collection and structure determination can begin.[6][9]

Caption: Experimental workflow from synthesis to final structural model.

Protocol 3: Data Collection, Solution, and Refinement

-

Crystal Mounting & Data Collection:

-

A suitable single crystal is mounted on a goniometer head, typically using cryo-oil, and flash-cooled in a stream of cold nitrogen gas (e.g., 100 K).

-

Rationale: Cryo-cooling minimizes thermal motion of the atoms and protects the crystal from radiation damage, resulting in higher quality diffraction data.[9]

-

The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is typically collected using monochromatic Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation.

-

A series of diffraction images (frames) are collected as the crystal is rotated in the X-ray beam.

-

-

Data Processing:

-

The collected frames are processed to index the reflections, determine the unit cell parameters and Bravais lattice, and integrate the intensities of each diffraction spot.

-

The data is then scaled, and corrections are applied for factors like absorption and crystal decay.

-

-

Structure Solution and Refinement:

-

Space Group Determination: Based on systematic absences in the diffraction data, the space group is determined. This defines the symmetry elements present in the crystal.

-

Structure Solution: The "phase problem" is solved using direct methods, which are computational algorithms that generate a set of trial phases. This yields an initial electron density map and a preliminary structural model.

-

Structure Refinement: This is an iterative process where the initial model is improved. The atomic coordinates, and their thermal displacement parameters are adjusted using a full-matrix least-squares algorithm to achieve the best possible fit between the calculated diffraction pattern (from the model) and the observed experimental data.[10][11] Hydrogen atoms are typically placed in calculated positions.

-

Validation: The final model is validated using metrics like the R-factors (R1, wR2) and the goodness-of-fit (S). The final structural information is compiled into a Crystallographic Information File (CIF).

-

Part 3: Interpreting the Structure: From Data to Insights

The result of a successful analysis is a comprehensive dataset that describes the molecule's geometry and its arrangement in the crystal lattice.

Illustrative Crystallographic Data

The following table summarizes typical crystallographic data that would be obtained for a compound of this nature.

| Parameter | Illustrative Value | Significance |

| Chemical Formula | C₂₁H₁₇ClN₂ | Defines the atomic composition of the asymmetric unit. |

| Formula Weight | 332.83 g/mol | Molar mass of the compound. |

| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell.[12] |

| Space Group | P2₁/c | Specifies the symmetry elements within the unit cell.[12] |

| a, b, c (Å) | a = 9.512(3), b = 14.021(5), c = 13.543(4) | The dimensions of the unit cell. |

| α, β, γ (°) | α = 90, β = 105.34(2), γ = 90 | The angles of the unit cell. |

| Volume (ų) | 1741.9(9) | The volume of a single unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| Density (calculated) | 1.269 Mg/m³ | The calculated density of the crystal. |

| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.118 | R-factors are measures of agreement between the model and data; lower values indicate a better fit.[10] |

| Goodness-of-fit (S) on F² | 1.05 | A value close to 1 indicates a good refinement. |

Molecular Geometry and Supramolecular Interactions

The refined structure provides precise measurements of bond lengths, bond angles, and torsion angles, confirming the expected molecular connectivity. Of particular interest in drug design is the analysis of intermolecular interactions, which govern how molecules pack in the solid state and can provide insights into potential interactions with a biological target.

Caption: Key intermolecular interactions stabilizing the crystal lattice.

-

Hydrogen Bonding: In the absence of other strong donors/acceptors, the N-H group of the pyrazoline ring can act as a hydrogen bond donor to the pyridine-like nitrogen atom of an adjacent molecule, often forming centrosymmetric dimers.[10] This is a dominant interaction governing crystal packing.

-

π-π Stacking: The aromatic phenyl and chlorophenyl rings can engage in π-π stacking interactions with rings of neighboring molecules, contributing significantly to the lattice energy.

-

C-H···π Interactions: Aromatic C-H bonds can act as weak hydrogen bond donors to the electron-rich face of a nearby phenyl or chlorophenyl ring, further stabilizing the three-dimensional structure.[8]

Conclusion

The rigorous methodology detailed in this guide—spanning rational synthesis, meticulous crystallization, and precise X-ray diffraction analysis—is fundamental to modern chemical and pharmaceutical sciences. The elucidation of the three-dimensional structure of molecules like this compound provides unambiguous proof of constitution and conformation. This structural data is not an endpoint but a starting point for deeper understanding, enabling the rational design of next-generation therapeutics, the interpretation of structure-activity relationships, and the advancement of materials science.

References

- Vertex AI Search. (n.d.). The Role of Pyrazole Derivatives in Modern Drug Discovery.

- MDPI. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.

- PMC - PubMed Central. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery.

- Creative BioMart. (n.d.). X-ray Crystallography.

- MDPI. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.

- (n.d.). Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 17). Exploring Pyrazole Derivatives in Drug Discovery: Focus on Anti-inflammatory and Bioactive Compounds.

- ResearchGate. (n.d.). Schematic representation of synthesis of 3-(4-chlorophenyl)-5-((1-phenyl-3-aryl 1H-pyrazol-4-yl) methylene)-2-thioxothiazolidin-4-one (3a–h).

- PubMed Central. (n.d.). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity.

- The University of Queensland. (n.d.). Small molecule X-ray crystallography.

- ResearchGate. (n.d.). Chemical structures of the pyrazole derivatives (1-12).

- Rigaku. (n.d.). What Is Small Molecule Crystal Structure Analysis?

- Excillum. (n.d.). Small molecule crystallography.

- ResearchGate. (n.d.). Crystal structure of pyrazole 3g.

- PMC - NIH. (n.d.). Absolute Configuration of Small Molecules by Co‐Crystallization.

- PubChem - NIH. (n.d.). Pyrazole.

- (2018, April 23). Synthesis and Cytotoxic Evaluation of 3-(4-Fluorophenyl)-4,5-di- hydro-5-(3,4,5-trimethoxy/4-nitrophenyl)-N-(substituted-phe.

- (n.d.). Crystal structure of bis{5-(4-chlorophenyl)-3-[6-(1H-pyrazol-1-yl)pyridin-2-yl].

- Cardiff University. (2020, December 18). The crystal structure of 1-phenyl-N- (4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5- (thiophen-2 - -ORCA.

- (n.d.). This compound.

- Atlantis Press. (n.d.). Synthesis of 3-phenyl-1H-pyrazole derivatives.

- PMC - NIH. (n.d.). 1-(4-Chlorophenyl)-1H-pyrazol-3-ol.

- MDPI. (n.d.). Synthesis and Structural Characterization of Isostructural 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles.

- PubMed. (n.d.). Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline.

- PMC - PubMed Central. (n.d.). Crystal structure of 1-[(4-chlorophenyl)diphenylylmethyl]-3-(trifluoromethyl)-1H-pyrazole.

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 7. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Crystal structure of bis{5-(4-chlorophenyl)-3-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-1H-1,2,4-triazol-1-ido}nickel(II) methanol disolvate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 10. 1-(4-Chlorophenyl)-1H-pyrazol-3-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

Discovery and Synthesis of Novel Pyrazoline Derivatives: A Guide to Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Pyrazoline and its derivatives represent a cornerstone in the architecture of modern medicinal chemistry. These five-membered nitrogen-containing heterocyclic compounds are recognized as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity.[1][2] The inherent structural simplicity, synthetic accessibility, and diverse pharmacological profile of the pyrazoline nucleus have cemented its importance in drug discovery.[3][4]

Pyrazolines exist in three isomeric forms, distinguished by the position of the endocyclic double bond. Among these, the 2-pyrazoline form is the most extensively studied and has demonstrated the broadest spectrum of biological activities.[5] These activities span a remarkable range, including potent anticancer, anti-inflammatory, antimicrobial, anticonvulsant, antidepressant, and antioxidant effects, making them highly attractive targets for the development of novel therapeutic agents.[3][6][7][8][9][10]

This guide serves as a comprehensive technical resource for professionals in the field. It moves beyond simple recitation of facts to explain the causality behind synthetic choices, provides validated experimental protocols, and explores the critical structure-activity relationships that drive the optimization of lead compounds.

Part 1: Core Synthetic Strategies for the Pyrazoline Scaffold

The versatility of the pyrazoline scaffold is matched by the variety of synthetic routes available for its construction. However, the most robust and widely adopted method involves the cyclocondensation of an α,β-unsaturated carbonyl compound with a hydrazine derivative.

The Dominant Pathway: Chalcone Cyclization

The reaction of chalcones (1,3-diaryl-2-propen-1-ones) with hydrazines is the preeminent method for synthesizing 1,3,5-trisubstituted 2-pyrazolines.[2][5][11] This two-step process is reliable, high-yielding, and allows for extensive diversification of the final product.

Step 1: Synthesis of Chalcone Intermediates via Claisen-Schmidt Condensation

The foundational step is the base- or acid-catalyzed aldol condensation between an aromatic aldehyde and an acetophenone derivative, known as the Claisen-Schmidt condensation.[5][12] The choice of catalyst (e.g., NaOH, KOH) and solvent (e.g., ethanol) is critical for driving the reaction to completion and facilitating the dehydration of the β-hydroxy ketone intermediate to yield the conjugated chalcone.[4][13] The underlying principle is the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde.

Step 2: Heterocyclic Ring Formation

The synthesized chalcone is then subjected to a cyclization reaction with hydrazine hydrate (to yield N-unsubstituted pyrazolines) or a substituted hydrazine, such as phenylhydrazine (to yield N-phenyl pyrazolines). This reaction is typically performed under reflux in a polar solvent like ethanol or glacial acetic acid.[2][13][14] The mechanism proceeds via a Michael-type addition of the hydrazine to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration to form the stable five-membered pyrazoline ring.[13]

Figure 3: Key substitution points on the pyrazoline scaffold for SAR studies.

Part 4: Validated Experimental Protocols

The following protocols provide self-validating, step-by-step methodologies for the synthesis of novel pyrazoline derivatives.

Protocol 1: General Procedure for Synthesis of Chalcone Intermediate

-

Reactant Preparation: Dissolve one equivalent of the desired substituted acetophenone and one equivalent of the desired substituted aromatic aldehyde in ethanol in a round-bottom flask.

-

Catalyst Addition: Cool the mixture in an ice bath. Slowly add an aqueous solution of 40% sodium hydroxide (NaOH) dropwise with constant stirring. The formation of a solid precipitate is often observed.

-

Reaction: Allow the mixture to stir at room temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate).

-

Work-up: Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute hydrochloric acid (HCl).

-

Isolation and Purification: Filter the precipitated solid, wash thoroughly with cold water until the washings are neutral, and dry. Recrystallize the crude chalcone from ethanol to obtain the pure product.

Protocol 2: General Procedure for Synthesis of 1,3,5-Trisubstituted-2-Pyrazoline

-

Reactant Preparation: Dissolve one equivalent of the synthesized chalcone in glacial acetic acid in a round-bottom flask.

-

Hydrazine Addition: Add a slight excess (1.1 equivalents) of the desired hydrazine derivative (e.g., phenylhydrazine).

-

Reaction: Reflux the reaction mixture for 6-8 hours. Monitor the reaction's completion via TLC.

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Isolation and Purification: Filter the resulting solid product, wash with water, and dry. Purify the crude pyrazoline by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the final compound.

[4]***

Conclusion and Future Perspectives

The pyrazoline scaffold continues to be a fertile ground for drug discovery, offering a unique combination of synthetic tractability and pharmacological diversity. F[3][7]uture research will undoubtedly focus on the development of more stereoselective synthetic methods and the application of green chemistry principles to minimize environmental impact. A[15]s our understanding of complex disease pathways deepens, the rational design of novel pyrazoline derivatives, guided by robust SAR and computational modeling, holds immense promise for delivering the next generation of targeted therapeutics.

References

-

Herfindo, N., et al. (2021). Proposed reaction mechanism of one-pot synthesis of pyrazoline. ResearchGate. [Link]

-

Ardiansah, B. (2018). Pharmaceutical importance of pyrazoline derivatives: A mini review. Universitas Indonesia. [Link]

-

Bravo, J. L., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

-

Gawale, Y., et al. (2020). REVIEW ON SYNTHESIS OF PYRAZOLINE DERIVATIVES AND ITS BIOLOGICAL ACTIVITIES. IJCRT.org. [Link]

-

Ayurveda Journals. (2024). Pyrazoline derivatives and its pharmacological potential-review. ayurvedajournals.com. [Link]

-

Ardiansah, B. (2018). Pharmaceutical Importance of Pyrazoline Derivatives: A Mini Review. ProQuest. [Link]

-

Shaaban, M. R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

-

Siddiqui, A. A., & Rahman, M. A. (2012). Recent advances in the therapeutic applications of pyrazolines. PubMed. [Link]

-

Ardiansah, B. (2018). Pharmaceutical importance of pyrazoline derivatives: A mini review. ResearchGate. [Link]

-

Kashyap, K., et al. (2021). A Review on Synthesis of Novel Pyrazoline Derivatives as Antimicrobial Agents. IJPPR. [Link]

-

Kumar, A., et al. (2023). Synthesis and Characterization of Novel Pyrazoline Derivatives. International Journal of Science Engineering and Technology. [Link]

-

Singh, A., & Parle, A. (2016). Recent Advances in Pyrazoline Derivatives: A Review. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. [Link]

-

Siddiqui, A. A., & Rahman, M. A. (2012). Recent advances in the therapeutic applications of pyrazolines. PMC - PubMed Central. [Link]

-

Yadav, C. S., et al. (2024). Recent advances in the synthesis of pyrazoline derivatives from chalcones as potent pharmacological agents: A comprehensive review. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of pyrazolines. organic-chemistry.org. [Link]

-

Cilibrizzi, A., et al. (2022). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI. [Link]

-

Singh, S., & Singh, P. (2023). Synthetic Approaches, Biological Activities, and Structure–Activity Relationship of Pyrazolines and Related Derivatives. ResearchGate. [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. pharmaguideline.com. [Link]

-

Upadhyay, S., et al. (2022). 2-pyrazoline derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evaluation. PMC - PubMed Central. [Link]

-

Lan, R., et al. (1998). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry. [Link]

-

Khan, I., et al. (2024). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. PubMed. [Link]

-

Jadhav, S. A., et al. (2016). Design, synthesis and biological evaluation of some novel pyrazoline derivatives. Der Pharma Chemica. [Link]

-

Çelik, H., et al. (2021). Synthesis and structural characterization of novel pyrazoline derivatives. DergiPark. [Link]

-

Harahap, U., et al. (2022). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. PMC - NIH. [Link]

-

Bansod, N. (2020). Synthesis and Characterization of some novel Pyrazoline derivatives. ResearchGate. [Link]

-

Sridhar, S., & Ramesh, A. (2019). Synthesis and Characterization of 2-Pyrazoline Derivatives. Pramana Research Journal. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. organic-chemistry.org. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Pharmaceutical Importance of Pyrazoline Derivatives: A Mini Review - ProQuest [proquest.com]

- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 5. ijcrt.org [ijcrt.org]

- 6. scholar.ui.ac.id [scholar.ui.ac.id]

- 7. Pyrazoline derivatives and its pharmacological potential-review [wisdomlib.org]

- 8. Recent advances in the therapeutic applications of pyrazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. iglobaljournal.com [iglobaljournal.com]

- 10. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. pramanaresearch.org [pramanaresearch.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity Screening of Pyrazoline Compounds

Foreword: The Pyrazoline Scaffold - A Privileged Structure in Modern Drug Discovery

Pyrazolines, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, represent a cornerstone in medicinal chemistry.[1][2][3][4] Their structural versatility and synthetic accessibility, most commonly through the cyclocondensation of chalcones with hydrazine derivatives, have made them a focal point of extensive research.[5][6][7][8] The inherent stability of the pyrazoline ring, coupled with the vast potential for chemical modification, has led to the development of derivatives with a remarkable breadth of pharmacological activities.[9][10] These activities span antimicrobial, anticancer, antioxidant, anti-inflammatory, and antidepressant properties, positioning pyrazolines as "privileged scaffolds" in the quest for novel therapeutics.[1][2][3] This guide provides a comprehensive framework for researchers and drug development professionals to systematically screen and identify biologically active pyrazoline compounds, transforming chemical libraries into promising therapeutic leads.

The Strategic Imperative: A General Workflow for Pyrazoline Screening

The journey from a newly synthesized pyrazoline derivative to a potential drug candidate is a multi-step process that requires a logical and efficient screening cascade. The primary objective is to progressively filter a library of compounds through a series of assays with increasing complexity and biological relevance. This approach ensures that resources are focused on the most promising candidates.

The overall workflow begins with the synthesis of a diverse library of pyrazoline analogs, often starting from chalcone precursors.[4] This is followed by a tiered screening process, starting with high-throughput in vitro assays to identify initial "hits" for a specific biological activity. These hits are then subjected to more detailed secondary assays to confirm their activity and elucidate their mechanism of action. Promising candidates from in vitro studies may then advance to in vivo models for efficacy and safety evaluation.

Anticancer Activity Screening: Identifying Cytotoxic Agents

Pyrazoline derivatives have emerged as a highly promising class of anticancer agents, exhibiting potent cytotoxicity against a wide array of cancer cell lines, including those of the breast, lung, colon, and liver.[11] Their mechanisms of action are diverse, ranging from the inhibition of critical enzymes like tubulin and topoisomerase II to the induction of apoptosis and cell cycle arrest.[11][12]

Core Principle: The MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a foundational colorimetric method for assessing the cytotoxic potential of compounds.[13] Its principle lies in the enzymatic reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active (i.e., living) cells. This reduction produces purple formazan crystals, which can be solubilized and quantified spectrophotometrically. A decrease in formazan production in treated cells compared to untreated controls indicates a reduction in cell viability, either through cytotoxicity or cytostatic effects.

Experimental Protocol: MTT Cytotoxicity Assay

Objective: To determine the concentration of a pyrazoline compound that inhibits the growth of a cancer cell line by 50% (IC₅₀).

Materials:

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

Pyrazoline compounds dissolved in DMSO (stock solution)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrazoline compounds and the positive control in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and medium only (blank).

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: After incubation, carefully remove the treatment medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well. Incubate for another 4 hours. During this time, viable cells will convert MTT to formazan crystals.

-

Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well. Agitate the plate on a shaker for 10-15 minutes to fully dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.

Data Presentation: Comparative Cytotoxicity

Summarizing results in a tabular format allows for a clear comparison of the potency of different derivatives.

| Compound ID | R1 Group | R2 Group | Cell Line | IC₅₀ (µM) | Reference |

| b17 | 2-hydroxyphenyl | 4-hydroxy-3,5-dimethoxyphenyl | HepG-2 | 3.57 | [14] |

| Cisplatin | - | - | HepG-2 | 8.45 | [14] |

| 11 | 2-thienyl | 4-chlorophenyl | U251 | 11.9 | [16] |

| 11 | 2-thienyl | 4-chlorophenyl | AsPC-1 | 16.8 | [16] |

| 4c | Phenyl | 4-methoxyphenyl | MCF-7 | 0.61 | [17] |

| 6 | Varied | Varied | Multiple | 0.06-0.25 nM | [12] |

Antimicrobial Activity Screening: Finding Novel Antibiotics

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with antibacterial and antifungal properties. Pyrazoline derivatives have demonstrated significant activity against a range of pathogenic microbes.[18][19][20]

Core Principle: Diffusion and Dilution Methods

Initial screening is often performed using the agar disc diffusion method . This qualitative assay identifies compounds that can inhibit microbial growth. A paper disc impregnated with the test compound is placed on an agar plate swabbed with a microbial culture. If the compound is active, a clear "zone of inhibition" will appear around the disc.

To quantify the potency of active compounds, the broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) . The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[18][21]

Experimental Protocol: Antimicrobial Susceptibility Testing

Objective: To identify pyrazoline compounds with antimicrobial activity and determine their MIC.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[18][20]

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)[19][20]

-

Nutrient agar/broth (for bacteria), Potato Dextrose Agar/Broth (for fungi)

-

Sterile paper discs (6 mm)

-

Sterile 96-well plates

-

Pyrazoline compounds in DMSO

-

Standard antibiotics (e.g., Ciprofloxacin, Fluconazole)[9][19]

Procedure (Disc Diffusion):

-

Inoculum Preparation: Prepare a microbial suspension standardized to a 0.5 McFarland turbidity standard.

-

Plate Inoculation: Uniformly swab the surface of an agar plate with the prepared inoculum.

-

Disc Application: Aseptically place sterile paper discs impregnated with a known concentration of the pyrazoline compound (e.g., 50 µ g/disc ) onto the agar surface. Also place a standard antibiotic disc and a DMSO-only disc (negative control).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 28°C for 48 hours for fungi.

-

Result Measurement: Measure the diameter (in mm) of the zone of inhibition around each disc. A larger zone indicates greater activity.

Procedure (MIC Determination):

-

Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the pyrazoline compound in broth (e.g., from 256 µg/mL down to 0.5 µg/mL).

-

Inoculation: Add a standardized microbial inoculum to each well.

-

Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

-

Incubation: Incubate the plate under appropriate conditions.

-

Result Reading: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Antioxidant Activity Screening: Gauging Radical Scavenging Potential

Oxidative stress, caused by an imbalance of free radicals and antioxidants, is implicated in numerous diseases. Pyrazoline derivatives have been shown to possess significant antioxidant properties, primarily through their ability to scavenge free radicals.[22][23]

Core Principle: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and widely used method to evaluate the free radical scavenging activity of compounds.[21][24] DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant compound that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The degree of discoloration, measured as a decrease in absorbance at ~517 nm, is proportional to the scavenging activity of the compound.[24]

Experimental Protocol: DPPH Assay

Objective: To measure the ability of a pyrazoline compound to scavenge the DPPH free radical.

Materials:

-

DPPH solution (e.g., 0.1 mM in methanol)

-

Pyrazoline compounds dissolved in methanol

-

Standard antioxidant (e.g., Ascorbic acid, BHT)[24]

-

96-well plate or spectrophotometer cuvettes

-

Spectrophotometer

Procedure:

-

Reaction Setup: In a 96-well plate, add 100 µL of various concentrations of the pyrazoline compound (or standard) to the wells.

-

Initiate Reaction: Add 100 µL of the DPPH solution to each well.

-

Control: Prepare a control sample containing 100 µL of methanol and 100 µL of DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of all samples at 517 nm.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 The results can be expressed as an SC₅₀ or IC₅₀ value, representing the concentration of the compound required to scavenge 50% of the DPPH radicals.[24]

Structure-Activity Relationship (SAR) and In Silico Screening

Effective drug development relies on understanding how a molecule's structure relates to its biological activity. For pyrazolines, SAR studies have revealed key insights:

-

Substituents on Phenyl Rings: The nature and position of substituents on the aryl rings attached to the pyrazoline core significantly influence activity. Electron-withdrawing groups (e.g., chloro, fluoro) or electron-donating groups (e.g., methoxy, hydroxyl) can dramatically enhance anticancer or antimicrobial potency.[11][19][25]

-

N1-Substitution: The substituent on the N1 position of the pyrazoline ring is critical. An N-phenyl or N-acetyl group can confer different properties compared to an unsubstituted N-H.

-

Hybrid Molecules: Incorporating other heterocyclic moieties like coumarin, quinoline, or indole into the pyrazoline structure can lead to hybrid compounds with synergistic or enhanced cytotoxic effects.[11][26]

Conclusion

The pyrazoline scaffold is a remarkably fruitful source of biologically active compounds. A systematic screening strategy, beginning with broad primary assays and progressing to more detailed mechanistic and in vivo studies, is essential for identifying and developing these molecules into next-generation therapeutics. By integrating rational synthesis, robust biological evaluation as outlined in this guide, and an understanding of structure-activity relationships, researchers can effectively navigate the path from chemical entity to clinical candidate. The continued exploration of pyrazoline chemistry holds immense promise for addressing critical unmet needs in oncology, infectious diseases, and beyond.

References

-

Suresh Kumar, G., et al. (2009). Biological activities of pyrazoline derivatives--a recent development. PubMed. Available at: [Link]

-

Yakan, H., et al. (2021). Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line. MDPI. Available at: [Link]

-

Thomas, J., et al. (2019). A Comprehensive Review on Recent Developments in the Field of Biological Applications of Potent Pyrazolines Derived from Chalcone Precursors. Bentham Science Publisher. Available at: [Link]

-

Gupta, H., et al. (2024). Biological Activities of Pyrazoline Derivatives -A Recent Development. ResearchGate. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2023). In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics. PMC - NIH. Available at: [Link]

-

Aggarwal, N., et al. (2021). Synthesis, in silico analysis and antidepressant activity of pyrazoline analogs. ResearchGate. Available at: [Link]

-

Sharma, P., et al. (2014). Pyrazolines: A Biological Review. ResearchGate. Available at: [Link]

-

Khan, M., et al. (2024). In-Silico Studies of Some Novel Pyrazoline Derivatives Focusing on Melanoma, Antimicrobial and Anti-Inflammatory Activity. IJFMR. Available at: [Link]

-

Aslam, M., & Ismail, N. (2012). Recent advances in the therapeutic applications of pyrazolines. PMC - PubMed Central. Available at: [Link]

-

Unknown Author. (2024). Pyrazoline Derivatives as Emerging Anticancer Therapeutics: A Comprehensive Review of Synthesis Strategies, Molecular Mechanisms. IJIRT. Available at: [Link]

-

Tok, F., et al. (2019). Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents. MDPI. Available at: [Link]

-

Sharma, A., et al. (2015). Pharmacological Activities of Pyrazoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

Unknown Author. (2024). Synthesis and Biological Activities of Pyrazoline Derivatives: A Comprehensive Review. Wiley Online Library. Available at: [Link]

-

Çelik, İ., et al. (2021). Synthesis and structural characterization of novel pyrazoline derivatives. DergiPark. Available at: [Link]

-

Gupta, V., & Sareen, V. (2014). Review on Synthesis of Bioactive Pyrazoline Derivatives. Chem Sci Trans. Available at: [Link]

-

Usta, A., et al. (2013). synthesis of some novel pyrazoline and pyrazole derivatives as potential in vitro anti-xanthine oxidase and antioxidant activities. South African Journal of Chemistry. Available at: [Link]

-

Dalvi, K., et al. (2020). REVIEW ON SYNTHESIS OF PYRAZOLINE DERIVATIVES AND ITS BIOLOGICAL ACTIVITIES. IJCRT.org. Available at: [Link]

-

Unknown Author. (2022). Pyrazoline derivatives as an anticancer activity. IJCRT.org. Available at: [Link]

-

Unknown Author. (n.d.). SYNTHESIS & BIOLOGICAL EVALUATION OF PYRAZOLINE DERIVATIVE AS ANTIOXIDANT AND ANTIMICROBIAL ACTIVITY. Jetir.Org. Available at: [Link]

-

Lv, K., et al. (2021). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. Available at: [Link]

-

Carradori, D., et al. (2023). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI. Available at: [Link]

-

Lv, K., et al. (2021). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. Available at: [Link]

-

Beer, L. A., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry. Available at: [Link]

-

Singh, T., et al. (2022). Pyrazoline analogs as potential anticancer agents and their apoptosis, molecular docking, MD simulation, DNA binding and antioxidant studies. PubMed. Available at: [Link]

-

Unknown Author. (2017). Synthesis of series of chalcone and pyrazoline derivatives. The Pharma Innovation Journal. Available at: [Link]

-

Unknown Author. (2022). The Utilities of Pyrazolines Encouraged Synthesis of a New Pyrazoline Derivative via Ring Closure of Chalcone, for Optimistic Ne. Oriental Journal of Chemistry. Available at: [Link]

-

Unknown Author. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia.pub. Available at: [Link]

-

Gurung, A., et al. (2023). A Review on Synthesis and In-Silico Studies of Pyrazoline- Containing Derivatives as Anti-Cancer Agents. IJPPR. Available at: [Link]

-

Singh, V., et al. (2024). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. PubMed. Available at: [Link]

-